N-(1,3-benzodioxol-5-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
The compound “N-(1,3-benzodioxol-5-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide” is a benzamide derivative with a morpholine group and a benzodioxole group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs . Morpholine is a common motif in organic chemistry and is used as a building block in the synthesis of various pharmaceuticals . Benzodioxole is a type of ether that is often used in the synthesis of pharmaceuticals and other organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with a morpholine group and a benzodioxole group attached. The morpholine ring provides basicity and potential hydrogen bonding sites, while the benzodioxole group could participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group could potentially undergo hydrolysis or participate in condensation reactions. The morpholine ring could potentially be alkylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide group could result in the formation of hydrogen bonds, potentially affecting its solubility and boiling/melting points .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and characterization of N-(1,3-benzodioxol-5-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide derivatives and their complexes. For instance, Zhou Weiqun et al. (2005) synthesized N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, which include similar morpholinylsulfonyl benzamide structures. These compounds have been characterized by elemental analysis, FTIR, and NMR methods, highlighting their potential in structural and functional material science applications (Zhou Weiqun et al., 2005).
Biological Activity and Antiproliferative Effects
The antifungal and antiproliferative effects of benzamide derivatives have also been explored. Research shows that certain derivatives exhibit significant antifungal activity against pathogens responsible for plant diseases, suggesting their use in agricultural biochemistry and plant protection (Zhou Weiqun et al., 2005). Additionally, Xiao-meng Wang et al. (2015) designed and synthesized m-(4-morpholino-1,3,5-triazin-2-yl)benzamides that showed potent antiproliferative activities against various cancer cell lines, indicating their potential in cancer research and therapy (Xiao-meng Wang et al., 2015).
Corrosion Inhibition
The application of benzamide derivatives extends to the field of material science, particularly in corrosion inhibition. M. Yadav et al. (2016) studied the inhibitive action of synthesized benzimidazole derivatives, which share functional groups with N-(1,3-benzodioxol-5-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, on the corrosion of N80 steel in hydrochloric acid. Their findings demonstrated significant inhibition efficiency, suggesting the potential use of such compounds in protecting metals against corrosion (M. Yadav et al., 2016).
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-13-2-3-14(10-18(13)28(23,24)21-6-8-25-9-7-21)19(22)20-15-4-5-16-17(11-15)27-12-26-16/h2-5,10-11H,6-9,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUCOOMWOXHNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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